Taiwanhomoflavone A

Vue d'ensemble

Description

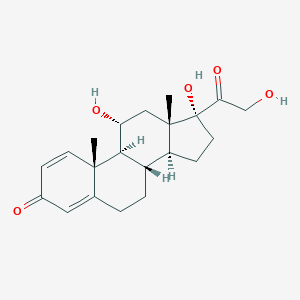

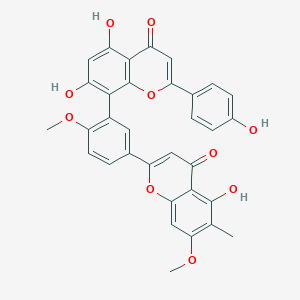

Taiwanhomoflavone A is a biflavonoid that is a dimer resulting from the coupling of 7,4’-dimethoxy-5-hydroxy-6-methylflavone and 5,7,4’-trihydroxyflavone . It is isolated from Cephalotaxus wilsoniana and exhibits cytotoxic activity .

Synthesis Analysis

The synthesis of Taiwanhomoflavone A involves the coupling of 7,4’-dimethoxy-5-hydroxy-6-methylflavone and 5,7,4’-trihydroxyflavone . This results in a bond between C-3’ of the methoxyphenyl ring and C-8 of the chromene ring . More detailed information about the synthesis process can be found in the referenced papers .

Molecular Structure Analysis

The molecular formula of Taiwanhomoflavone A is C33H24O10 . It is a dimer resulting from the coupling of two flavone molecules . The bond is formed between C-3’ of the methoxyphenyl ring and C-8 of the chromene ring .

Physical And Chemical Properties Analysis

Taiwanhomoflavone A has a molecular weight of 580.5 g/mol . It has 4 hydrogen bond donors and 10 hydrogen bond acceptors . The compound also has 5 rotatable bonds .

Applications De Recherche Scientifique

Antiplatelet Effect

- Summary of the Application : Taiwanhomoflavone A has been found to have an antiplatelet effect. This means it can prevent platelets in the blood from sticking together, which is a key factor in blood clot formation .

- Methods of Application or Experimental Procedures : The antiplatelet effects of Taiwanhomoflavone A were evaluated using human platelet-rich plasma (PRP). The compound was tested for its ability to inhibit secondary aggregation induced by adrenaline .

- Results or Outcomes : Taiwanhomoflavone A showed inhibition of secondary aggregation induced by adrenaline. It also had an inhibitory effect on cyclooxygenase-1 (COX-1), an enzyme involved in the formation of prostanoids, including thromboxane A2 which plays a key role in platelet aggregation . The study indicated that the antiplatelet effect of Taiwanhomoflavone A is partially due to suppression of COX-1 activity and reduced thromboxane formation .

Antineoplastic Agent

- Summary of the Application : Taiwanhomoflavone A has been identified as a potential antineoplastic agent . This means it may have the ability to prevent, inhibit, or halt the development of a neoplasm (a tumor). It’s a biflavonoid that is a dimer resulting from the coupling of 7,4’-dimethoxy-5-hydroxy-6-methylflavone and 5,7,4’-trihydroxyflavone .

- Results or Outcomes : The specific results or outcomes of using Taiwanhomoflavone A as an antineoplastic agent are not detailed in the sources I found. However, the compound has been isolated from Cephalotaxus wilsoniana and exhibits cytotoxic activity , which suggests it could be effective in killing cancer cells.

Antioxidant Activity

- Summary of the Application : Taiwanhomoflavone A has been identified as a potential antioxidant . This means it may have the ability to prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

- Results or Outcomes : The specific results or outcomes of using Taiwanhomoflavone A as an antioxidant are not detailed in the sources I found. However, the compound has been isolated from Cephalotaxus wilsoniana and exhibits antioxidant activity , which suggests it could be effective in protecting cells from damage caused by free radicals.

Propriétés

IUPAC Name |

5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-6-methyl-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H24O10/c1-15-25(41-3)14-28-31(32(15)39)23(38)13-27(42-28)17-6-9-24(40-2)19(10-17)29-20(35)11-21(36)30-22(37)12-26(43-33(29)30)16-4-7-18(34)8-5-16/h4-14,34-36,39H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHVWUXJPKVWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Taiwanhomoflavone A | |

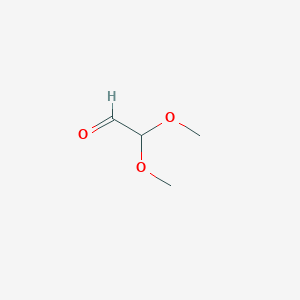

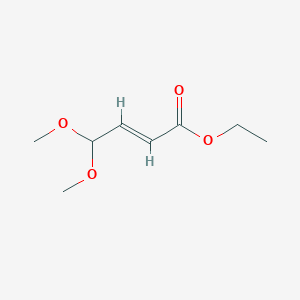

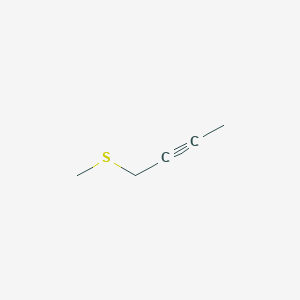

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.